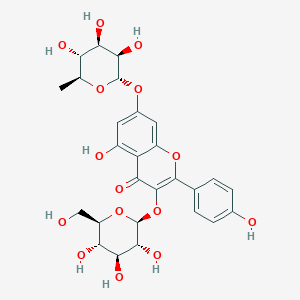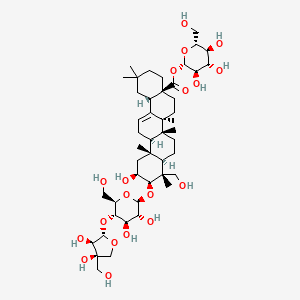
Arganine G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arganine G is a natural product found in Argania spinosa with data available.
Wissenschaftliche Forschungsanwendungen
Metabolic Versatility of Arginine
Arginine, a semiessential amino acid in humans, is recognized for its extensive metabolic versatility. It serves as a precursor for numerous critical compounds including urea, nitric oxide, polyamines, proline, glutamate, creatine, and agmatine. The complex and highly regulated pathways of arginine metabolism underscore its significant role in both whole-body and cellular levels. Notably, arginine's limited availability can specifically influence the expression of genes involved in its own metabolism, highlighting its intricate involvement in various biological processes (S. Morris, 2006).
Arginine in Endothelial Function and Vascular Health
Arginine's role extends to the regulation of endothelial function and vascular tone, with significant implications for conditions such as hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus. Supplementation studies have explored arginine's potential in improving vascular health and mitigating disease progression, underscoring its importance in cardiovascular research (J. Gambardella et al., 2020).
Arginine in Metabolic Engineering and Industrial Production
The industrial production of L-arginine and its derivatives has been a focus of research, utilizing microorganisms for enhanced production. Advances in metabolic engineering have facilitated the development of strains capable of higher arginine titers, contributing to both medicinal and industrial applications. This area of research not only aims at improving arginine production efficiencies but also explores the production of valuable arginine-derived compounds like L-ornithine and putrescine, which have applications ranging from medical therapies to bio-based polymer production (J. Shin & S. Lee, 2014).
Role of Arginine in Protein Interactions and Stability
Arginine has been identified as a key agent in suppressing protein aggregation and enhancing protein solubility during refolding and purification processes. Its mechanism, while not fully elucidated, is believed to involve weak interactions with proteins, affecting their solubility and stability. This property of arginine is leveraged in biotechnological applications to improve protein yield and functionality, offering insights into protein chemistry and potential therapeutic applications (T. Arakawa et al., 2007).
Eigenschaften
Produktname |
Arganine G |
|---|---|
Molekularformel |
C47H76O19 |
Molekulargewicht |
945.1 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O19/c1-41(2)11-13-46(40(59)66-38-32(56)30(54)29(53)25(17-48)62-38)14-12-44(5)22(23(46)15-41)7-8-28-42(3)16-24(52)36(43(4,19-50)27(42)9-10-45(28,44)6)65-37-33(57)31(55)34(26(18-49)63-37)64-39-35(58)47(60,20-51)21-61-39/h7,23-39,48-58,60H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-,42-,43-,44+,45+,46-,47+/m0/s1 |
InChI-Schlüssel |
IREDSSCMDSSSOX-CRRABXGMSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@](CO8)(CO)O)O)O)O)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(CO7)(CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Synonyme |
3-O-apiofuranosyl-1-4-glucopyranosyl--28-O-glucopyranosyl-bayogenin arganine G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate](/img/structure/B1261819.png)

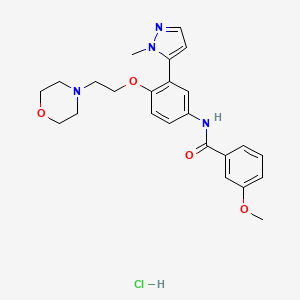
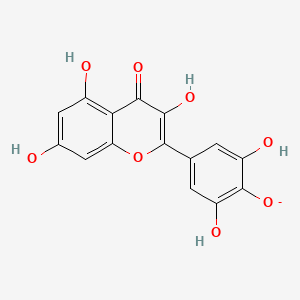

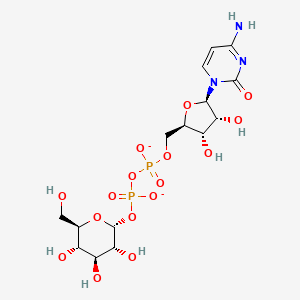

![1-[4-(3-Hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone](/img/structure/B1261832.png)


![3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid](/img/structure/B1261836.png)
